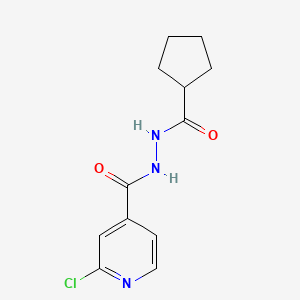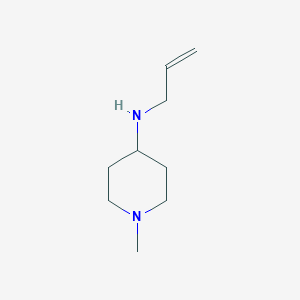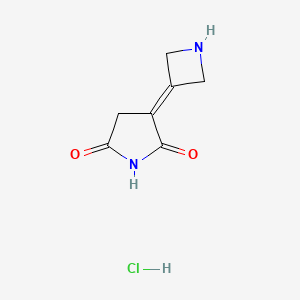![molecular formula C16H14N2O6S B3006564 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate CAS No. 871807-99-7](/img/structure/B3006564.png)
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate” is a chemical compound with the molecular formula C15H12Cl2N2O4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and two carbamoyl groups attached to it . The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
This compound has a molecular weight of 387.24 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique
Synthesis and Characterization of Organometallic Compounds
Research into triorganotin(IV) derivatives of similar amino acetic acids showcases the synthesis and structural characterization of these compounds. These studies involve advanced spectroscopic techniques and crystal structure analysis to understand the complex's configuration and bonding interactions. Such research has implications for materials science, catalysis, and understanding organometallic compound behaviors (Baul et al., 2002).
Development of Heterocyclic Compounds
The synthesis of new azole, azepine, pyridine, and pyrimidine derivatives using similar starting materials has been explored. These compounds have broad applications, including pharmaceuticals, agrochemicals, and materials science. The research demonstrates the versatility of certain core structures in synthesizing a wide array of heterocyclic compounds with potential biological and industrial applications (Abdel-Rahman et al., 2005).
Anticancer Drug Synthesis
Organotin(IV) complexes with amino acetate functionalized Schiff bases have been studied for their potential as anticancer drugs. These complexes are characterized by various spectroscopic techniques, and their cytotoxicity against different human tumor cell lines is evaluated. This research highlights the potential of organometallic compounds in developing new therapeutic agents (Basu Baul et al., 2009).
Synthesis of Electroactive Polymer Materials
Studies on the synthesis of luminescent chelates and electroactive phenol-based polymers demonstrate the application of similar compounds in materials science. These materials are of interest for their potential uses in optoelectronics, sensing technologies, and as components in advanced materials systems (Latva et al., 1996; Kaya & Aydın, 2012).
Antimicrobial Activity of Novel Derivatives
The synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity represent an important area of research. These compounds are tested against various bacterial and fungal strains to identify new potential antimicrobial agents. Such studies are crucial for discovering new drugs and treatments for infections (Prasad et al., 2017).
Propriétés
IUPAC Name |
[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c17-15(22)11-5-6-25-16(11)18-13(20)8-24-14(21)9-23-12-4-2-1-3-10(12)7-19/h1-7H,8-9H2,(H2,17,22)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNHSKINDJVANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)
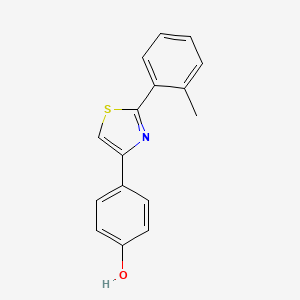
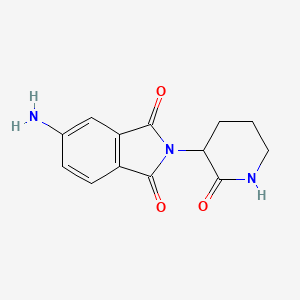
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006488.png)
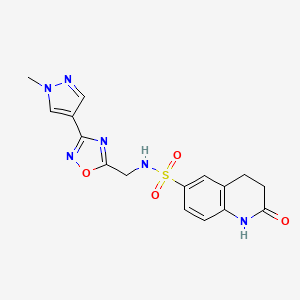

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)
![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)
![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)


